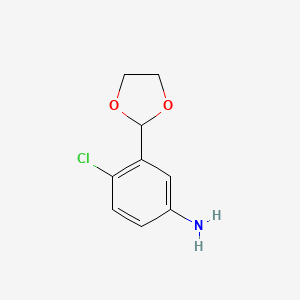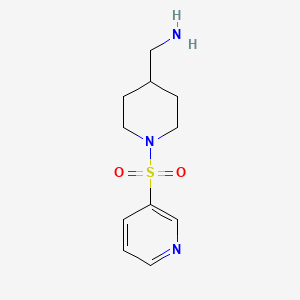
2-(4-methoxyphenyl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide is a complex organic compound that has garnered interest in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a methoxyphenyl group attached to an acetamide moiety, which is further linked to a phenyl group substituted with a 2-oxopyrrolidin-1-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the core phenyl and pyrrolidinyl components. One common synthetic route includes the following steps:
Preparation of 4-Methoxyphenyl Acetamide: : This involves the acetylation of 4-methoxyphenol using acetic anhydride in the presence of a base such as pyridine.
Synthesis of 3-(2-Oxopyrrolidin-1-yl)phenylamine: : This can be achieved by reacting 3-nitrophenylamine with γ-butyrolactone in the presence of a reducing agent to form the corresponding amine.
Coupling Reaction: : The final step involves the coupling of the 4-methoxyphenyl acetamide with the 3-(2-oxopyrrolidin-1-yl)phenylamine using a coupling reagent such as DCC (Dicyclohexylcarbodiimide) in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, and the reaction conditions optimized for efficiency and yield. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the production of high-purity compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed on the phenyl rings, potentially introducing hydroxyl groups.
Reduction: : Reduction reactions can be applied to the nitro group in the synthesis process, converting it to an amine.
Substitution: : Substitution reactions can occur at the methoxy group or the amide nitrogen, introducing different functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Typical reducing agents include hydrogen gas (H₂) in the presence of a catalyst, or tin (Sn) and hydrochloric acid (HCl).
Substitution: : Reagents such as alkyl halides and amines can be used for substitution reactions, often requiring a base or acid catalyst.
Major Products Formed
The major products formed from these reactions include hydroxylated phenyl derivatives, reduced amine derivatives, and various substituted amides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.
Biology
In biological research, 2-(4-methoxyphenyl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide can be used as a probe to study biological systems, particularly in understanding protein interactions and enzyme activities.
Medicine
In medicine, this compound has potential therapeutic applications, such as in the development of new drugs targeting specific diseases. Its unique structure may allow it to interact with biological targets in a novel way.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism by which 2-(4-methoxyphenyl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)-4-(1-pyrrolidinyl)quinoline Hydrobromide: : This compound shares a similar methoxyphenyl group and pyrrolidinyl moiety but differs in the quinoline structure.
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: : These compounds have a similar methoxyphenyl group and a piperazinyl group, differing in the benzo[d]imidazole core.
Uniqueness
2-(4-Methoxyphenyl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-24-17-9-7-14(8-10-17)12-18(22)20-15-4-2-5-16(13-15)21-11-3-6-19(21)23/h2,4-5,7-10,13H,3,6,11-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFFVDUGXOOZQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3-methoxyphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2983502.png)

![2-Azabicyclo[2.2.1]heptan-3-one](/img/structure/B2983504.png)
![1-[3-Hydroxy-2-(2-phenylethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2983506.png)





![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(furan-2-yl)-2-hydroxypropyl)acrylamide](/img/structure/B2983520.png)
![Methyl 1-(4-chlorophenyl)-4-[(2-methoxy-2-oxoethyl)sulfanyl]-6-oxo-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2983521.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-(methylsulfonyl)phenyl)propanamide](/img/structure/B2983523.png)
![2-(7-(tert-butyl)-1-methyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetamide](/img/structure/B2983524.png)

